9,9-Bis[(acryloyloxy)methyl]fluorene

Catalog No.
S3617152
CAS No.
583036-99-1
M.F
C21H18O4
M. Wt
334.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9,9-Bis[(acryloyloxy)methyl]fluorene

CAS Number

583036-99-1

Product Name

9,9-Bis[(acryloyloxy)methyl]fluorene

IUPAC Name

[9-(prop-2-enoyloxymethyl)fluoren-9-yl]methyl prop-2-enoate

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

InChI

InChI=1S/C21H18O4/c1-3-19(22)24-13-21(14-25-20(23)4-2)17-11-7-5-9-15(17)16-10-6-8-12-18(16)21/h3-12H,1-2,13-14H2

InChI Key

MWCWDGHNCOLGHS-UHFFFAOYSA-N

SMILES

C=CC(=O)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)C=C

Canonical SMILES

C=CC(=O)OCC1(C2=CC=CC=C2C3=CC=CC=C31)COC(=O)C=C

9,9-Bis[(acryloyloxy)methyl]fluorene is a chemical compound with the molecular formula C21H18O4C_{21}H_{18}O_{4} and a molecular weight of approximately 334.37 g/mol. This compound is characterized by its unique structure, which includes two acryloyloxy groups attached to a fluorene backbone. The presence of these acryloyloxy groups allows for the potential of polymerization, making it useful in various applications, particularly in the field of materials science and organic chemistry .

The primary chemical reaction involving 9,9-Bis[(acryloyloxy)methyl]fluorene is its polymerization under UV light or heat, which leads to the formation of cross-linked networks. This reaction is facilitated by the acryloyloxy groups, which can undergo free radical polymerization. The mechanism typically involves the generation of free radicals that initiate the polymerization process, resulting in a solid polymer matrix .

The synthesis of 9,9-Bis[(acryloyloxy)methyl]fluorene typically involves the following steps:

  • Starting Materials: The synthesis begins with fluorene derivatives that can be functionalized with acryloyloxy groups.
  • Reaction Conditions: The reaction may require specific catalysts or conditions (e.g., temperature and solvent) to facilitate the formation of the acryloyloxy linkages.
  • Purification: After synthesis, the compound is purified using methods such as recrystallization or chromatography to ensure high purity levels for practical applications .

9,9-Bis[(acryloyloxy)methyl]fluorene has several notable applications:

  • Polymer Production: It is primarily used in the production of polymers and resins due to its ability to form cross-linked networks.
  • Coatings and Adhesives: The compound's properties make it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.
  • Optoelectronic Devices: Its unique optical properties may also find applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .

Interaction studies for 9,9-Bis[(acryloyloxy)methyl]fluorene would typically focus on its reactivity with other chemical species during polymerization or its interactions within biological systems. Understanding these interactions is crucial for optimizing its applications in materials science and ensuring safety in potential biological uses. Further research may involve studying its compatibility with various solvents and additives used in formulations .

Several compounds share structural similarities with 9,9-Bis[(acryloyloxy)methyl]fluorene. Here are some notable examples:

Compound NameCAS NumberMolecular FormulaUnique Features
9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene161182-73-6C35H30O6Contains ethoxy linkages enhancing solubility
4-Acryloyloxystyrene24448-20-2C11H10O3Used widely in polymer synthesis
Poly(ethylene glycol) diacrylate25852-37-3C10H14O4Known for biocompatibility in biomedical applications

Uniqueness

The uniqueness of 9,9-Bis[(acryloyloxy)methyl]fluorene lies in its specific fluorene backbone combined with dual acryloyloxy groups. This configuration not only facilitates robust polymerization but also imparts distinct optical properties that are advantageous for applications in advanced materials and electronics.

XLogP3

4.3

Dates

Modify: 2024-04-15

Explore Compound Types